molecular formula C18H34FeO2 B8246142 Ferric oleate CAS No. 23335-74-2

Ferric oleate

Cat. No.: B8246142
CAS No.: 23335-74-2
M. Wt: 338.3 g/mol
InChI Key: DEVYBOZJYUYBMC-KVVVOXFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric oleate can be synthesized through the reaction of ferric chloride with oleic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in a non-aqueous solvent like ethanol or toluene. The general reaction is as follows:

FeCl3+3C18H34O2Fe(C18H33O2)3+3HCl\text{FeCl}_3 + 3 \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{Fe}(\text{C}_{18}\text{H}_{33}\text{O}_2)_3 + 3 \text{HCl} FeCl3​+3C18​H34​O2​→Fe(C18​H33​O2​)3​+3HCl

The reaction mixture is heated under reflux conditions to ensure complete reaction, and the product is then purified by washing and drying .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to enhance yield and purity. The process involves continuous stirring and controlled temperature to maintain the reaction kinetics. The final product is often subjected to further purification steps such as filtration and solvent extraction to remove any impurities .

Mechanism of Action

The mechanism by which ferric oleate exerts its effects involves the coordination of ferric ions with oleate ligands, which facilitates various catalytic processes. In oxidation reactions, this compound acts as an electron transfer agent, promoting the transfer of electrons from the substrate to the oxidizing agent. In reduction reactions, it facilitates the transfer of hydrogen atoms from the donor to the substrate .

Properties

{ "Design of the Synthesis Pathway": "Ferric oleate can be synthesized by the reaction between ferric chloride and sodium oleate in an aqueous medium.", "Starting Materials": [ "Ferric chloride", "Sodium oleate", "Water" ], "Reaction": [ "Dissolve 10 g of ferric chloride in 100 mL of water in a round-bottom flask.", "Add 10 g of sodium oleate to the flask and stir the mixture for 30 minutes.", "Heat the mixture to 80°C and continue stirring for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in an oven at 60°C for 2 hours.", "The resulting product is ferric oleate." ] }

CAS No.

23335-74-2

Molecular Formula

C18H34FeO2

Molecular Weight

338.3 g/mol

IUPAC Name

iron;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

DEVYBOZJYUYBMC-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Fe]

Related CAS

15114-27-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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